molecular formula C11H10N4O4S B3597940 2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3597940
M. Wt: 294.29 g/mol
InChI Key: FVFZGMCPOXRQRJ-UHFFFAOYSA-N
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Description

2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a phenoxy group, a nitro group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: The starting material, 3-methyl-4-nitrophenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Formation of the thiadiazole ring: The phenoxy intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Final acetamide formation: The thiadiazole intermediate is then acylated using an appropriate acylating agent to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: The major product would be the corresponding nitro compound.

    Reduction: The major product would be the corresponding amine compound.

    Substitution: The major products would depend on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a potential additive for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Unique due to its specific combination of functional groups.

    2-(4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the methyl group.

    2-(3-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-7-4-8(2-3-9(7)15(17)18)19-5-10(16)13-11-14-12-6-20-11/h2-4,6H,5H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFZGMCPOXRQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NN=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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